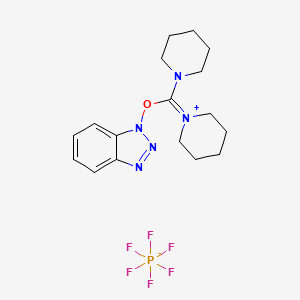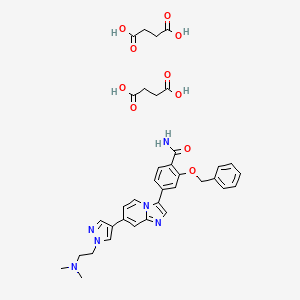
Tgfbr1-IN-1
描述
Tgfbr1-IN-1 is a chemical compound known for its inhibitory effects on the transforming growth factor beta receptor type 1 (TGFBR1). This receptor is a key player in the transforming growth factor beta (TGF-β) signaling pathway, which regulates various cellular processes including proliferation, differentiation, and apoptosis. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and fibrosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tgfbr1-IN-1 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of specific functional groups via substitution reactions to improve binding affinity to TGFBR1.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of automated reactors and continuous flow chemistry can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions: Tgfbr1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of inhibitory activity against TGFBR1.
科学研究应用
Tgfbr1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in cellular processes.
Biology: Employed in cell culture experiments to investigate the effects of TGFBR1 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and autoimmune disorders. Its ability to inhibit TGFBR1 makes it a promising candidate for targeted therapy.
Industry: Utilized in the development of new drugs and therapeutic strategies, as well as in the production of research reagents and diagnostic tools.
作用机制
Tgfbr1-IN-1 exerts its effects by binding to the transforming growth factor beta receptor type 1 (TGFBR1) and inhibiting its kinase activity. This prevents the phosphorylation of receptor-regulated SMAD proteins (SMAD2/3), which are essential for the downstream signaling of the TGF-β pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of TGFBR1 also affects the expression of target genes involved in these processes, thereby exerting therapeutic effects in diseases such as cancer and fibrosis.
相似化合物的比较
Galunisertib: Another TGFBR1 inhibitor with similar therapeutic applications in cancer and fibrosis.
SB-431542: A selective inhibitor of TGFBR1, used extensively in research to study the TGF-β signaling pathway.
Uniqueness of Tgfbr1-IN-1: this compound is unique due to its high specificity and potency in inhibiting TGFBR1. It has been shown to effectively block TGF-β signaling with minimal off-target effects, making it a valuable tool in both research and therapeutic contexts. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties further distinguish it from other similar compounds.
属性
IUPAC Name |
5-(1,3-benzothiazol-6-yl)-N-(4-hydroxyphenyl)-1-(6-methylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-14-3-2-4-22(25-14)28-20(15-5-10-18-21(11-15)31-13-24-18)12-19(27-28)23(30)26-16-6-8-17(29)9-7-16/h2-13,29H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAJXDPYPCGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)





![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)

![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)




![tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3028460.png)
